Bis(2-hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate
Description
Bis(2-hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate is a quaternary ammonium compound featuring a polyunsaturated C18 acyl chain (octadeca-9,12,15-trienoyl) and an acetate counterion. Its structure combines hydrophilic 2-hydroxyethyl groups with a hydrophobic unsaturated fatty acid chain, making it amphiphilic and suitable for applications in surfactants, ionic liquids, and gas sorption materials . The compound is synthesized via reactions between bis(2-hydroxyethyl)ammonium hydroxide and fatty acids, as demonstrated in analogous procedures for related quaternary ammonium salts . Its unsaturated acyl chain distinguishes it from saturated or monounsaturated analogs, influencing properties like viscosity, solubility, and reactivity .
Properties
CAS No. |
93893-32-4 |
|---|---|
Molecular Formula |
C22H39NO3.C2H4O2 C24H43NO5 |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
acetic acid;(9E,12E,15E)-N,N-bis(2-hydroxyethyl)octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C22H39NO3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25;1-2(3)4/h3-4,6-7,9-10,24-25H,2,5,8,11-21H2,1H3;1H3,(H,3,4)/b4-3+,7-6+,10-9+; |
InChI Key |
UOPIYTYOADSLCY-ICUOVBAUSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)N(CCO)CCO.CC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)N(CCO)CCO.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate typically involves the reaction of octadeca-9,12,15-trienoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Esterification: Octadeca-9,12,15-trienoic acid is first esterified with 2-aminoethanol.
Quaternization: The resulting ester is then quaternized with acetic acid to form bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate.
Industrial Production Methods
In industrial settings, the production of bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate is scaled up using large reactors. The reaction conditions are optimized for maximum yield and purity. The process involves:
Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.
Purification: The product is purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the double bonds in the octadeca-9,12,15-trienoyl group.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can result in saturated derivatives.
Scientific Research Applications
Bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents.
Comparison with Similar Compounds
(a) Bis(2-hydroxyethyl)(octadec-9-enoyl)ammonium acetate (CAS 94094-34-5)
- Structure: Contains a monounsaturated C18 chain (octadec-9-enoyl) instead of triunsaturated.
- Properties: Reduced unsaturation lowers oxidative instability but increases hydrophobicity compared to the trienoyl derivative. This may enhance its performance in nonpolar solvents or as a surfactant in lipid-rich environments .
- Applications : Used in emulsifiers and biodegradable ionic liquids due to moderate polarity .
(b) Alkyl bis(2-hydroxyethyl)ammonium acetate (e.g., coconut oil derivatives)
- Structure: Acyl chains derived from coconut oil (mixed C12–C18 saturated/monounsaturated).
- Properties: Higher biodegradability and lower viscosity than trienoyl analogs. The shorter saturated chains reduce melting points, improving liquid-state stability .
- Applications : Common in cosmetics and detergents as mild surfactants .
Analogs with Modified Ammonium Groups
(a) Bis(2-hydroxyethyl)dimethylammonium acetate
- Structure : Replaces one hydroxyethyl group with a methyl group.
- Properties : Reduced hydrogen-bonding capacity lowers CO2 sorption efficiency (25–30% less than hydroxyethyl-rich analogs) but improves thermal stability (decomposition temperature ~20°C higher) .
- Applications: Limited utility in gas capture but preferred in high-temperature processes .
(b) Tris(2-hydroxyethyl)ammonium acetate (PIL4)
- Structure : Three hydroxyethyl groups instead of two.
- Properties : Increased hydrogen bonding elevates viscosity (320 cP vs. 150 cP for bis-derivatives) and enhances CO2 selectivity in sorption applications .
- Applications : Protic ionic liquids for carbon capture and biomass processing .
Functional Derivatives and Complex Salts
(a) N-(2-hydroxyethyl)octadeca-9,12,15-trienamide
(b) N,N'-[Iminobis(ethyleneiminoethylene)]bis(octadeca-9,12,15-trienamide) monoacetate (CAS 94023-41-3)
- Structure: Branched ethyleneimine groups and dual trienoyl chains.
- Properties : High molecular weight (794.2 g/mol) and complex structure reduce solubility in polar solvents but enhance micelle formation .
- Applications : Drug delivery systems or gene transfection agents .
Data Tables
Table 1. Physical Properties of Selected Compounds
Biological Activity
Bis(2-hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate (BHEOAA) is a compound that has garnered attention due to its unique structural properties and potential biological applications. This article delves into the biological activity of BHEOAA, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
BHEOAA is an amphiphilic compound characterized by its hydrophilic (2-hydroxyethyl) ammonium groups and hydrophobic (octadeca-9,12,15-trienoyl) fatty acid chains. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications, particularly in drug delivery and membrane studies.
| Property | Value |
|---|---|
| Molecular Weight | 741.13 g/mol |
| Density | 0.996 g/cm³ |
| Boiling Point | 239.4 °C |
| Melting Point | 28 °C |
| Solubility | Soluble in water |
BHEOAA's biological activity can be attributed to its ability to interact with cell membranes due to its amphiphilic nature. This property allows it to act as a surfactant, facilitating the incorporation of other therapeutic agents into lipid bilayers. Additionally, BHEOAA has been shown to modulate membrane fluidity, which can affect cellular processes such as signal transduction and membrane permeability.
1. Drug Delivery Systems
BHEOAA has been investigated for its role in enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form liposomes or nanoparticles can improve drug delivery efficiency.
Case Study: Lipophilic Nanoparticles
A study demonstrated that BHEOAA could be utilized in the formulation of lipophilic nanoparticles for targeted drug delivery. These nanoparticles showed improved therapeutic efficacy in preclinical models due to enhanced cellular uptake and reduced systemic toxicity .
2. Membrane Studies
The compound's surfactant properties have made it a valuable tool in studying cell membranes. BHEOAA can alter the physical properties of lipid bilayers, allowing researchers to investigate membrane dynamics and interactions with various biomolecules.
Research Findings: Membrane Interaction
In vitro studies indicated that BHEOAA significantly increased membrane fluidity in erythrocyte membranes, suggesting potential applications in enhancing drug absorption through biological barriers .
Toxicity and Safety Profile
While BHEOAA shows promising biological activity, its safety profile must be considered. Preliminary toxicity studies indicate that at low concentrations, BHEOAA exhibits minimal cytotoxic effects on human cell lines. However, further investigations are necessary to fully understand its long-term effects and potential toxicity mechanisms.
Table: Cytotoxicity Data
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 85 |
| 100 | 70 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bis(2-hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate, and how can purity be optimized?
- Methodology : The compound is synthesized via quaternization of bis(2-hydroxyethyl)amine with octadeca-9,12,15-trienoyl chloride, followed by ion exchange with ammonium acetate. Key steps include:
- Reacting bis(2-hydroxyethyl)amine with the acyl chloride under anhydrous conditions (e.g., in dichloromethane with a catalytic base like triethylamine) at 0–5°C to prevent side reactions.
- Purification via column chromatography (silica gel, methanol/chloroform gradient) to remove unreacted starting materials .
- Final ion exchange in aqueous ammonium acetate solution, followed by lyophilization to isolate the product.
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify the presence of the unsaturated trienoyl chain (δ 5.3–5.4 ppm for allylic protons, δ 128–130 ppm for double-bond carbons) and the ammonium headgroup (δ 3.4–3.6 ppm for hydroxyethyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (expected [M+H]⁺ ~530–540 m/z) and rule out contaminants .
- Purity Assessment :
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) to detect impurities at 210 nm .
Q. What are the critical physicochemical properties (e.g., solubility, stability) under varying experimental conditions?
- Solubility : Test in water, ethanol, and DMSO using gravimetric analysis. The compound is expected to exhibit amphiphilic behavior, with higher solubility in polar aprotic solvents (e.g., DMSO) due to its hydroxyethyl groups .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Protect from light and moisture to prevent hydrolysis of the ester or ammonium groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data across different solvent systems?
- Methodology :
- Perform systematic solubility screens using the shake-flask method in solvents of varying polarity (e.g., water, ethanol, hexane).
- Analyze results using Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity and hydrogen-bonding capacity .
- Cross-validate with computational models (e.g., COSMO-RS) to predict solvent interactions and identify outliers .
Q. What experimental designs are recommended to study its interaction with lipid bilayers or biological membranes?
- Approach :
- Use Langmuir-Blodgett troughs to measure changes in monolayer surface pressure upon compound insertion.
- Employ fluorescence anisotropy (e.g., DPH probes) to assess membrane fluidity modulation .
- For in vitro models, prepare liposomes (e.g., DOPC/DOPG mixtures) and quantify compound incorporation via UV-Vis spectroscopy (λ ~260 nm for conjugated double bonds) .
Q. How can researchers address contradictions in catalytic or surfactant efficacy data between academic studies?
- Analysis Framework :
- Conduct meta-analyses to identify variables affecting performance (e.g., pH, temperature, counterion effects).
- Replicate conflicting studies under standardized conditions (e.g., 25°C, pH 7.4 buffer) and use ANOVA to isolate significant factors .
- Link discrepancies to structural variations (e.g., isomer distribution in the trienoyl chain) via GC-MS analysis of commercial starting materials .
Q. What theoretical frameworks guide its behavior in non-aqueous solvents or complex formulations?
- Conceptual Basis :
- Apply colloid theory to model micelle formation (critical micelle concentration, CMC) using conductivity or surface tension measurements.
- Use density functional theory (DFT) to simulate solvent interactions, focusing on hydrogen bonding between hydroxyethyl groups and polar solvents .
- Reference phase diagrams to predict compatibility in multi-component systems (e.g., emulsions) .
Methodological Notes
- Safety Protocols : Store at 2–8°C in amber vials under nitrogen to prevent oxidation of unsaturated bonds. Use PPE (gloves, goggles) during handling due to potential irritancy .
- Data Validation : Cross-check experimental results with CRDC-classified separation technologies (e.g., membrane filtration for purification) and NIST-standardized analytical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
